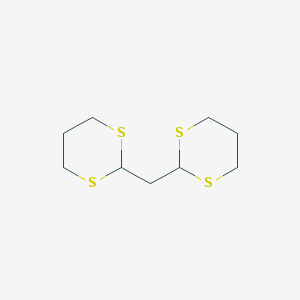

Bis(1,3-dithian-2-yl)methane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Bis(1,3-dithian-2-yl)methane is a synthetic organic compound with the molecular formula C9H16S4 . It is not intended for human or veterinary use and is typically used for research purposes.

Synthesis Analysis

The synthesis of Bis(1,3-dithian-2-yl)methane involves several methods . One method involves the reaction with boron trifluoride diethyl etherate in chloroform and acetic acid for 2 hours under heating . Another method involves the synthesis from 1,3-Dimercaptopropane and 1,1,3,3-Tetramethoxypropane .Molecular Structure Analysis

The molecular structure of Bis(1,3-dithian-2-yl)methane is represented by the formula C9H16S4 . The molecular weight of this compound is 252.48 g/mol .Chemical Reactions Analysis

Bis(1,3-dithian-2-yl)methane can be prepared from carbonyl compounds with 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or a Lewis acid catalyst . The removal of a dithiane protection group often requires harsh conditions and is usually performed in the late synthetic stage .Aplicaciones Científicas De Investigación

Proteomics Research

Bis(1,3-dithian-2-yl)methane is utilized in proteomics studies. Researchers use it as a reagent to modify proteins or peptides, aiding in their identification, quantification, and structural analysis. Its ability to form stable complexes with metal ions makes it valuable in mass spectrometry-based proteomics experiments .

Coordination Chemistry

The compound’s sulfur atoms enable coordination with metal ions. Researchers have investigated its coordination chemistry against aluminum and zinc. Understanding these interactions can lead to the development of novel metal-based catalysts or materials .

One-Pot Synthesis of Bis(1H-indazol-1-yl)methane

Interestingly, bis(1,3-dithian-2-yl)methane can be synthesized from 1H-indazole and DMSO in a one-pot reaction. Metal salts like CoCl2, FeCl2, NiCl2, ZnCl2, or trans-[Co(pyridine)4Cl2]Cl catalyze this process. The resulting bis(1H-indazol-1-yl)methane compound has potential applications in organic synthesis and medicinal chemistry .

Superbasic Medium Synthesis of Bis(1,2,3-triazolyl)alkanes

In a superbasic medium, bis(1,2,3-triazolyl)alkanes can be synthesized from bis(1,3-dithian-2-yl)methane. These isomeric compounds have been identified using gas chromatography-mass spectrometry (GC/MS) and isolated for further study .

Mecanismo De Acción

Target of Action

Bis(1,3-dithian-2-yl)methane is a sulfur-containing organic compound It’s known to be used in proteomics research , suggesting it may interact with proteins or other biological molecules.

Mode of Action

A related compound, α-dithioacetyl propargylamines, undergoes a base-mediated rearrangement via expansion of the dithiane ring . This process results in the formation of sulfur-centered radical intermediates, which undergo regioselective cyclization to generate heterocyclic intermediates

Biochemical Pathways

The compound’s potential role in proteomics research suggests it may influence protein-related pathways

Pharmacokinetics

It’s known that the compound is soluble in chloroform, dichloromethane, and ethyl acetate , which could influence its bioavailability and distribution within the body.

Result of Action

The compound’s potential use in proteomics research suggests it may have effects at the molecular level, possibly influencing protein structure or function.

Propiedades

IUPAC Name |

2-(1,3-dithian-2-ylmethyl)-1,3-dithiane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16S4/c1-3-10-8(11-4-1)7-9-12-5-2-6-13-9/h8-9H,1-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCJKPLNHQJEQOL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(SC1)CC2SCCCS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16S4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70299782 |

Source

|

| Record name | 2,2'-Methylenebis(1,3-dithiane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70299782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(1,3-dithian-2-yl)methane | |

CAS RN |

14947-51-4 |

Source

|

| Record name | NSC132850 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132850 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2'-Methylenebis(1,3-dithiane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70299782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.